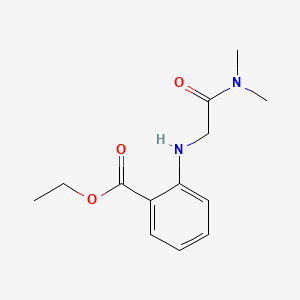

N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester

Description

Properties

CAS No. |

92033-51-7 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate |

InChI |

InChI=1S/C13H18N2O3/c1-4-18-13(17)10-7-5-6-8-11(10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3 |

InChI Key |

CKKMWDPVJNLZMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NCC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves several steps. One common synthetic route includes the reaction of anthranilic acid with dimethylcarbamoyl chloride in the presence of a base to form N-(dimethylcarbamoyl)anthranilic acid. This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties

- The compound has been investigated for its potential in treating inflammatory diseases. A study highlighted its synergistic effects when combined with phosphodiesterase-4 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), aiming to reduce gastrointestinal side effects commonly associated with NSAID use .

- Neurological Disorders

-

Antimicrobial Activity

- Preliminary studies have shown that the compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Its mechanism of action appears to disrupt microbial cell membranes, leading to cell death.

Toxicological Assessments

A thorough assessment of the compound's safety profile is crucial for its application in medicine. Evaluations have indicated that it is not genotoxic and has an acceptable margin of exposure concerning developmental toxicity . The compound's safety in dermatological applications is also supported by studies indicating low skin sensitization potential .

Case Study 1: Combination Therapy for Inflammatory Diseases

- A clinical trial investigated the effects of this compound in conjunction with traditional NSAIDs. Results showed a significant reduction in inflammation markers without increasing gastrointestinal complications, suggesting its utility in chronic pain management.

Case Study 2: Treatment of Multiple Sclerosis

- In a controlled study involving patients with multiple sclerosis, the addition of this compound to standard treatment regimens resulted in improved neurological function and reduced relapse rates compared to control groups receiving only standard therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthranilic Acid Derivatives

Substituent-Driven Functional Differences

The pharmacological and physicochemical properties of anthranilic acid derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Pharmacological Activity Trends

- Anti-inflammatory Activity : Ethoxymethyl and ethoxyethyl esters (e.g., etofenamate) show enhanced activity due to improved solubility and sustained release of the active acid metabolite .

- Anticancer Activity : Electron-withdrawing substituents (e.g., trifluoromethylpyridinyl) correlate with potent cytotoxic effects, as seen in ester derivatives of N-(2-trifluoromethylpyridin-4-yl)anthranilic acid .

- Toxicity : Acyloxymethyl esters (e.g., ethoxymethyl derivatives) exhibit lower toxicity than their parent acids, likely due to controlled metabolic hydrolysis .

Key Research Findings on Analogous Compounds

Anti-Inflammatory and Analgesic Agents

- Ethoxymethyl Esters : Derivatives like the ethoxymethyl ester of N-(2,6-dichloro-m-tolyl)anthranilic acid exhibit anti-inflammatory activity comparable to diclofenac, with reduced gastrointestinal toxicity .

- Etofenamate : A clinically used derivative, this compound inhibits prostaglandin synthesis via COX-2 modulation, validated in both in vitro and in vivo models .

Anticancer Agents

Biological Activity

N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes current findings on its biological activity, including case studies, research results, and data tables.

Chemical Structure and Properties

This compound is an anthranilic acid derivative. Its structure can be described as follows:

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 235.26 g/mol

- CAS Number : 134-20-3

This compound exhibits properties typical of anthranilic acid derivatives, including solubility in organic solvents and potential interactions with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds, particularly N,N-dimethyl-anthranilic acid. For instance, research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value of 90.28 μM. This effect is associated with the induction of apoptosis through both extrinsic and intrinsic signaling pathways, characterized by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases .

Table 1: Cytotoxicity of N,N-Dimethyl-Anthranilic Acid Against MDA-MB-231 Cells

| Compound | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| N,N-Dimethyl-Anthranilic Acid | 90.28 ± 4.23 | 56.01 ± 2.64 |

| Control (untreated) | - | - |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. A study focusing on ethyl anthranilate, a related compound, demonstrated significant antimicrobial activity against various pathogens, including Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This suggests that derivatives of anthranilic acid may possess similar antimicrobial properties.

Case Studies

-

Breast Cancer Research :

A study published in PMC evaluated the effects of N,N-dimethyl-anthranilic acid on MDA-MB-231 cells, revealing its potential as an anticancer agent through apoptosis induction . -

Antimicrobial Evaluation :

Research on ethyl anthranilate indicated its effectiveness against multiple bacterial strains, supporting the hypothesis that this compound could also exhibit similar antimicrobial effects .

Toxicological Profile

The safety profile of this compound is crucial for its application in clinical settings. According to toxicity assessments:

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves multi-step reactions, including esterification, Mannich reactions, and coupling strategies. For example:

- Esterification : Anthranilic acid derivatives are esterified using ethanol under acidic or basic conditions. The choice of catalyst (e.g., sulfuric acid vs. DCC) and solvent (e.g., DMF vs. acetonitrile) significantly affects reaction efficiency .

- Mannich Reactions : In tricyclic analogue syntheses, double Mannich reactions with β-keto esters and bis(aminol) ethers are critical for constructing azabicyclo frameworks. Methyltrichlorosilane is often used as an activating agent to improve yield .

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) is widely used for amide bond formation between anthranilic acid derivatives and amines/amino acids, with yields exceeding 80% in optimized protocols .

Key Considerations : Temperature control (e.g., 110°C for DMF-based reactions) and purification methods (e.g., silica gel chromatography) are critical to isolate high-purity products .

Basic: What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are standard for confirming substituent positions and ester/amide linkages. For example, ethyl ester protons typically appear as a quartet at ~4.1–4.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS confirms molecular weight (e.g., C24H25NO6S derivatives show [M+H]+ at m/z 456.12) .

- X-ray Crystallography : Used to resolve stereochemistry in complex tricyclic analogues, particularly when substituents introduce chiral centers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers design experiments to evaluate the anticancer activity of this compound, and what models are most informative?

Answer:

- In Vitro Screening : Use the NCI-60 human tumor cell line panel to determine GI50 values. For example, pyridinyl esters of anthranilic acid derivatives show nanomolar potency against leukemia (e.g., K-562) and breast cancer (e.g., MCF7) cells .

- Mechanistic Studies : Employ COMPARE analysis to identify correlations with known anticancer agents (e.g., tubulin inhibitors) and propose mechanisms like kinase inhibition .

- In Vivo Models : The hollow fiber assay and xenograft models (e.g., murine models with implanted human tumors) evaluate bioavailability and tumor growth inhibition. Dose optimization (e.g., 25–50 mg/kg/day) is critical to balance efficacy and toxicity .

Advanced: How should researchers address discrepancies in bioactivity data across studies, such as variable IC50 values?

Answer:

- Standardize Assay Conditions : Variations in cell culture media (e.g., RPMI vs. DMEM), serum concentration (5% vs. 10% FBS), and incubation time (48 vs. 72 hours) can alter results. Consistent protocols reduce variability .

- Validate Compound Stability : Degradation under physiological conditions (e.g., ester hydrolysis in serum) may reduce observed potency. Use LC-MS to monitor stability during assays .

- Replicate Pharmacophore Modifications : Compare activity of analogues (e.g., ethyl vs. methyl esters) to isolate structural determinants of potency .

Advanced: What strategies optimize the anthranilic acid scaffold for enhanced target selectivity in CNS disorders?

Answer:

- Pharmacophore Hybridization : Combine the anthranilic acid core with bioactive moieties (e.g., 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate esters) to improve blood-brain barrier penetration .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position to enhance binding to nicotinic acetylcholine receptors .

- Prodrug Approaches : Convert ester groups to hydroxymethyl derivatives for sustained release in vivo, as demonstrated in tricyclic analogue syntheses .

Advanced: How can researchers assess the stability and degradation pathways of this compound under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor ester hydrolysis via HPLC and identify metabolites (e.g., free anthranilic acid) .

- Oxidative Stress Tests : Expose to liver microsomes (e.g., rat S9 fraction) to study cytochrome P450-mediated degradation. Use LC-MS/MS to detect oxidative byproducts .

- Photostability : UV irradiation (λ = 254–365 nm) in ethanol/water mixtures evaluates susceptibility to light-induced degradation, critical for topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.